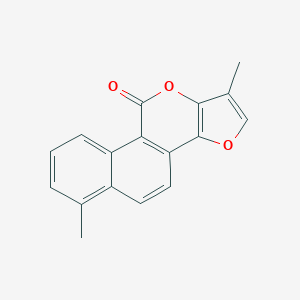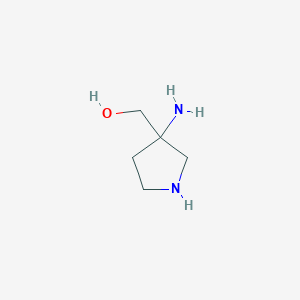![molecular formula C20H26N4O5 B177342 Methyl (2R)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate CAS No. 199787-81-0](/img/structure/B177342.png)
Methyl (2R)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Mécanisme D'action
Methyl (Methyl (2R)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate acts as a competitive inhibitor of DPP-4. DPP-4 is an enzyme that degrades incretin hormones, which play a crucial role in regulating glucose metabolism. By inhibiting DPP-4, Methyl (this compound)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate increases the levels of incretin hormones, which in turn promotes insulin secretion and reduces glucagon secretion, leading to improved glucose control.
Biochemical and Physiological Effects:
Methyl (this compound)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate has been shown to improve glucose control in patients with type 2 diabetes mellitus. It has also been studied as a potential therapeutic agent for the treatment of cancer and Alzheimer's disease. However, further research is needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Methyl (Methyl (2R)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate is its potential as a therapeutic agent for the treatment of various diseases. However, its high cost and limited availability may pose limitations for lab experiments.
Orientations Futures
Further research is needed to fully understand the potential applications of Methyl (Methyl (2R)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate in drug development. Future studies should focus on exploring its biochemical and physiological effects, as well as its potential as a therapeutic agent for the treatment of various diseases. Additionally, the development of more cost-effective synthesis methods may increase its availability for lab experiments.
Méthodes De Synthèse
Methyl (Methyl (2R)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate can be synthesized using various methods. One of the commonly used methods involves the reaction of tert-butyl N-[3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-1-oxopropyl]carbamate with (R)-2-amino-2-phenylacetic acid methyl ester in the presence of a coupling agent. The resulting product is then purified using column chromatography to obtain Methyl (this compound)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate.
Applications De Recherche Scientifique
Methyl (Methyl (2R)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate has potential applications in drug development. It has been studied as a potential inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a crucial role in glucose metabolism. DPP-4 inhibitors are used in the treatment of type 2 diabetes mellitus. Methyl (this compound)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate has also been studied as a potential therapeutic agent for the treatment of cancer and Alzheimer's disease.
Propriétés
Numéro CAS |
199787-81-0 |
|---|---|
Formule moléculaire |
C20H26N4O5 |
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
methyl (2R)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate |
InChI |
InChI=1S/C20H26N4O5/c1-20(2,3)23-17(26)14(12-24-11-10-15(25)22-19(24)28)21-16(18(27)29-4)13-8-6-5-7-9-13/h5-11,14,16,21H,12H2,1-4H3,(H,23,26)(H,22,25,28)/t14?,16-/m1/s1 |
Clé InChI |
DPFASUMOZVGODW-BZSJEYESSA-N |
SMILES isomérique |
CC(C)(C)NC(=O)C(CN1C=CC(=O)NC1=O)N[C@H](C2=CC=CC=C2)C(=O)OC |
SMILES |
CC(C)(C)NC(=O)C(CN1C=CC(=O)NC1=O)NC(C2=CC=CC=C2)C(=O)OC |
SMILES canonique |
CC(C)(C)NC(=O)C(CN1C=CC(=O)NC1=O)NC(C2=CC=CC=C2)C(=O)OC |
Synonymes |
Benzeneacetic acid, alpha-[[1-[(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-2-[(1,1-dimethylethyl)amino]-2-oxoethyl]amino]-, methyl ester, (alphaR)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



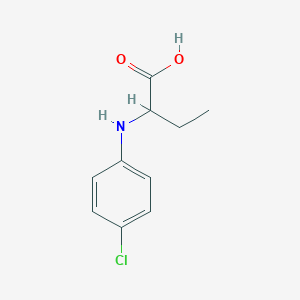
![N-[(Benzyloxy)carbonyl]alanylleucinamide](/img/structure/B177268.png)
![Diethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B177271.png)



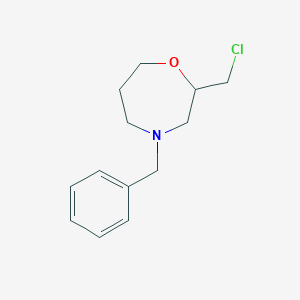

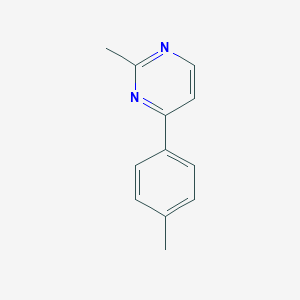
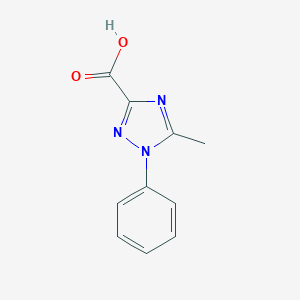
![5-[[(3-Hydroxypyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B177290.png)
